(R)-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine
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Overview
Description
®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine is a chiral amine compound with a unique structure that includes an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable ketone precursor.
Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of ®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the isoxazole ring.
Reduction: Reduction reactions can target the isoxazole ring or the amino group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with altered ring structures or amino group modifications.
Substitution: Substituted amines with various functional groups attached to the nitrogen atom.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Used in the study of biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine: The enantiomer of the compound with different chiral properties.
2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine: The racemic mixture of both enantiomers.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine is unique due to its specific chiral configuration, which can lead to different biological activities and properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N2O/c1-5(2)8(9)7-4-6(3)10-11-7/h4-5,8H,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
OZQOHEMUZMPAKH-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)N |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)N |
Origin of Product |
United States |
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